molecular formula C18H17ClF2N2O2 B4671838 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B4671838
M. Wt: 366.8 g/mol
InChI Key: YDLMEGPCMJELCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as CDP, is a chemical compound that has been extensively studied for its potential therapeutic uses. CDP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has also been found to bind to and activate the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has a wide range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, antitumor, and antiviral activity. It has been shown to reduce inflammation in animal models of arthritis and asthma, and to protect neurons from damage in animal models of neurodegenerative disease. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in animal models, and to reduce viral replication in cell culture.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine is its broad range of biochemical and physiological effects, which make it a versatile compound for use in a variety of research fields. However, one limitation of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with in the laboratory.

Future Directions

There are many potential future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine. In neuroscience, further studies could investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's and amyotrophic lateral sclerosis (ALS). In cancer research, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine could be studied in combination with other chemotherapy agents to enhance its antitumor activity. In infectious disease, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine could be further studied as a potential treatment for emerging viral infections such as COVID-19. Additionally, further research could investigate the mechanisms underlying 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine's effects on inflammation, immune response, and cellular signaling.

Scientific Research Applications

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic uses in a variety of fields, including neuroscience, cancer research, and infectious disease. In neuroscience, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have antitumor activity and has been studied as a potential chemotherapy agent. In infectious disease, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been found to have antiviral activity and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)18(24)12-10-14(20)15(21)11-13(12)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLMEGPCMJELCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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